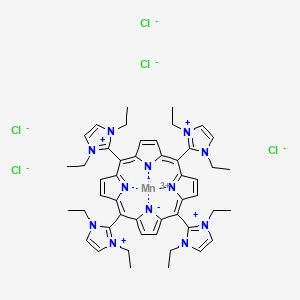

manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound features a manganese ion coordinated to a porphyrin ring, which is further substituted with 1,3-diethylimidazolium groups, enhancing its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride typically involves the following steps:

Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions. The resulting porphyrin is then purified and characterized.

Metalation: The purified porphyrin ligand is reacted with a manganese salt, such as manganese(II) chloride, in the presence of a base. This step introduces the manganese ion into the porphyrin ring, forming the manganese(III) porphyrin complex.

Substitution with Imidazolium Groups: The manganese(III) porphyrin complex is then reacted with 1,3-diethylimidazole to introduce the imidazolium groups. This step is typically carried out under reflux conditions in an organic solvent.

Formation of the Pentachloride Salt: Finally, the compound is treated with hydrochloric acid to form the pentachloride salt, which enhances its solubility in aqueous media.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.

Reduction: It can also undergo reduction reactions, where the manganese ion is reduced from the +3 to the +2 oxidation state.

Substitution: The imidazolium groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Reactions are typically carried out in organic solvents at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used. Reactions are conducted under inert atmosphere to prevent oxidation.

Substitution: Nucleophiles such as amines or thiols are used in substitution reactions. These reactions are often carried out in polar solvents under reflux conditions.

Major Products

Oxidation: The major products are typically oxidized organic compounds, such as alcohols or ketones.

Reduction: The major product is the reduced manganese(II) porphyrin complex.

Substitution: The major products are substituted porphyrin complexes with new functional groups replacing the imidazolium groups.

Scientific Research Applications

Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to facilitate electron transfer makes it valuable in synthetic chemistry.

Biology: The compound is studied for its potential as a superoxide dismutase mimic, which can help mitigate oxidative stress in biological systems. It is also explored for its role in enzyme inhibition and activation.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent for diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Industry: The compound is used in the development of advanced materials, such as sensors and catalysts for industrial processes. Its unique properties make it suitable for applications in environmental remediation and energy storage.

Mechanism of Action

The mechanism of action of manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride involves its ability to facilitate electron transfer reactions. The manganese ion in the +3 oxidation state can accept and donate electrons, making it an effective catalyst for redox reactions. The porphyrin ring provides a stable framework that supports the manganese ion and enhances its reactivity. The imidazolium groups increase the compound’s solubility and facilitate interactions with substrates and other molecules.

Comparison with Similar Compounds

Similar Compounds

Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: This compound is similar in structure but features benzoic acid groups instead of imidazolium groups.

Manganese(III) 5,10,15,20-tetrakis(N-ethylpyridinium-2-yl)porphyrin: This compound has pyridinium groups and is known for its superoxide dismutase mimetic activity.

Manganese(III) 5,10,15,20-tetrakis(4-pyridyl)porphyrin: This compound features pyridyl groups and is used in studies related to oxidative stress and catalysis.

Uniqueness

Manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride is unique due to the presence of imidazolium groups, which enhance its solubility and reactivity. This makes it particularly suitable for applications in aqueous environments and biological systems. Its ability to undergo various chemical reactions and its potential as a therapeutic agent further distinguish it from similar compounds.

Biological Activity

Manganese(3+) porphyrins, particularly the compound manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride (often referred to as MnDI), have garnered significant attention in biomedical research due to their unique biological activities. This article explores the biological mechanisms, therapeutic potential, and recent findings related to this compound.

Overview of Manganese Porphyrins

Manganese porphyrins are metalloporphyrins where manganese serves as the central metal ion. These compounds are known for their ability to mimic superoxide dismutase (SOD), an important enzyme that protects cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. The specific structure of MnDI enhances its reactivity and bioavailability compared to other manganese porphyrins.

- Antioxidant Activity : MnDI acts as a potent antioxidant by scavenging reactive oxygen species (ROS) and modulating cellular redox states. This activity is crucial in protecting cells from oxidative stress associated with various diseases, including cancer and neurodegenerative disorders .

- Pro-Oxidative Effects : Interestingly, while MnDI exhibits antioxidant properties, it can also induce oxidative stress under certain conditions. This duality is particularly useful in cancer therapy, where selectively inducing oxidative stress in cancer cells can lead to apoptosis while sparing normal cells .

- Modulation of Signaling Pathways : MnDI influences several signaling pathways by interacting with transcription factors such as NF-κB and Nrf2. These interactions can alter gene expression related to cell survival and proliferation, enhancing the efficacy of chemotherapeutic agents .

Cancer Therapy

Recent studies have demonstrated that MnDI can enhance the effectiveness of traditional chemotherapeutics by increasing ROS levels in cancer cells. For instance:

- Combination Therapy : In vitro studies showed that combining MnDI with tert-butylhydroquinone (tBHQ) significantly increased cell death in leukemic cells compared to either agent alone. The combination reduced cell viability by approximately 60%, primarily through apoptosis .

- Radioprotection : Clinical trials have indicated that manganese porphyrins can protect normal tissues during radiotherapy by mitigating oxidative damage while sensitizing tumor cells to radiation-induced cell death .

Neuroprotection

MnDI has been investigated for its neuroprotective effects in models of central nervous system injuries. Its ability to modulate oxidative stress is believed to play a critical role in protecting neuronal cells from damage during ischemic events .

Case Studies and Research Findings

Properties

Molecular Formula |

C48H56Cl5MnN12 |

|---|---|

Molecular Weight |

1033.2 g/mol |

IUPAC Name |

manganese(3+);5,10,15,20-tetrakis(1,3-diethylimidazol-1-ium-2-yl)porphyrin-22,24-diide;pentachloride |

InChI |

InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3/p-5 |

InChI Key |

XMYHQLIAYLLEKT-UHFFFAOYSA-I |

Canonical SMILES |

CCN1C=C[N+](=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=[N+](C=CN7CC)CC)C8=[N+](C=CN8CC)CC)C=C4)C9=[N+](C=CN9CC)CC)[N-]3)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.